molecular formula C8H14N2S2 B13285648 2-{[(Pyrrolidin-2-yl)methyl]sulfanyl}-4,5-dihydro-1,3-thiazole

2-{[(Pyrrolidin-2-yl)methyl]sulfanyl}-4,5-dihydro-1,3-thiazole

Cat. No.: B13285648
M. Wt: 202.3 g/mol
InChI Key: PNEMWHYGZRYETP-UHFFFAOYSA-N
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Description

2-{[(Pyrrolidin-2-yl)methyl]sulfanyl}-4,5-dihydro-1,3-thiazole is a heterocyclic organic compound that features a thiazole ring fused with a pyrrolidine moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Pyrrolidin-2-yl)methyl]sulfanyl}-4,5-dihydro-1,3-thiazole typically involves the reaction of pyrrolidine derivatives with thiazole precursors. One common method involves the nucleophilic substitution reaction where a pyrrolidine derivative reacts with a thiazole compound under controlled conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions such as temperature and pressure control to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-{[(Pyrrolidin-2-yl)methyl]sulfanyl}-4,5-dihydro-1,3-thiazole can undergo various chemical reactions including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted thiazole derivatives.

Scientific Research Applications

2-{[(Pyrrolidin-2-yl)methyl]sulfanyl}-4,5-dihydro-1,3-thiazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-{[(Pyrrolidin-2-yl)methyl]sulfanyl}-4,5-dihydro-1,3-thiazole involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives such as:

Uniqueness

What sets 2-{[(Pyrrolidin-2-yl)methyl]sulfanyl}-4,5-dihydro-1,3-thiazole apart is its unique combination of the thiazole and pyrrolidine rings, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H14N2S2

Molecular Weight

202.3 g/mol

IUPAC Name

2-(pyrrolidin-2-ylmethylsulfanyl)-4,5-dihydro-1,3-thiazole

InChI

InChI=1S/C8H14N2S2/c1-2-7(9-3-1)6-12-8-10-4-5-11-8/h7,9H,1-6H2

InChI Key

PNEMWHYGZRYETP-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)CSC2=NCCS2

Origin of Product

United States

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